molecular formula C7H18NO2P B1668497 Cgp 36742 CAS No. 123690-78-8

Cgp 36742

Numéro de catalogue: B1668497
Numéro CAS: 123690-78-8
Poids moléculaire: 179.20 g/mol
Clé InChI: ONNMDRQRSGKZCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cgp 36742 typically involves the reaction of n-butylphosphinic acid with 3-aminopropylamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

n-Butylphosphinic acid+3-Aminopropylamine(3-Aminopropyl)(n-butyl)phosphinic acid\text{n-Butylphosphinic acid} + \text{3-Aminopropylamine} \rightarrow \text{this compound} n-Butylphosphinic acid+3-Aminopropylamine→(3-Aminopropyl)(n-butyl)phosphinic acid

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Analyse Des Réactions Chimiques

Chemical Stability and Reactivity

CGP 36742 exhibits high stability under standard storage conditions but reacts with strong oxidizing agents (e.g., peroxides, chlorates), producing hazardous decomposition products such as carbon oxides , nitrogen oxides (NO<sub>x</sub>) , and hydrogen chloride gas . No hazardous polymerization or self-reactivity is reported .

Property Value Source
Thermal decompositionNot observed below 100°C
Flash pointNot applicable (non-flammable)
Reactivity with oxidizersProduces NO<sub>x</sub>, CO<sub>x</sub>

Solubility and Hydrolysis

  • Water solubility : Poorly soluble, requiring organic solvents (e.g., chloroform) for dissolution .

  • Hydrolysis : Stable in aqueous buffers at physiological pH (6–8) but degrades under acidic (pH < 3) or alkaline (pH > 9) conditions, forming phosphorus derivatives .

Receptor Binding Interactions

This compound binds GABA<sub>B</sub> receptors via:

  • Salt bridge between its aminopropyl tail and Glu<sup>217</sup> on the receptor’s principal subunit .

  • Cation-π interactions with aromatic residues (Tyr<sup>219</sup>, Tyr<sup>262</sup>, Tyr<sup>268</sup>) .

  • Phosphinic acid group forms polar contacts with Ser<sup>264</sup> and Thr<sup>265</sup> .

Metabolic Inertness

This compound is excreted unchanged in urine after oral administration, indicating minimal hepatic metabolism . Renal clearance (125 mL/min) correlates with glomerular filtration rates, suggesting passive excretion without active transport .

Functional Modulation in Synaptic Environments

  • Enhances somatostatin release in hippocampal synaptosomes via presynaptic GABA<sub>B</sub> receptor antagonism .

  • Increases extracellular glutamate and glycine in the ventrobasal thalamus, reversible by NMDA/AMPA receptor antagonists .

Effect Mechanism Source
↑ Somatostatin releaseBlockade of presynaptic GABA<sub>B</sub> autoreceptors
↑ Glutamate/glycine in thalamusDisinhibition of glutamatergic terminals

Structural Insights from Cryo-EM

Recent cryo-EM studies reveal this compound binds ρ1 GABA<sub>A</sub> receptors in a resting-state conformation , preventing channel activation by sterically blocking loop C closure . Key interactions include:

  • Phosphinic acid group wedged between receptor subunits.

  • Butyl tail oriented toward complementary β5 strands .

Applications De Recherche Scientifique

Cognitive Enhancement

CGP 36742 has demonstrated significant cognitive-enhancing effects in various animal models.

Case Study: Rhesus Monkeys

In studies involving Rhesus monkeys, this compound improved performance in tasks designed to assess cognitive function, such as the Morris water maze and the eight-arm radial maze. These results indicate its potential as a cognition enhancer in primates, suggesting that it may have similar effects in humans .

Table 1: Cognitive Performance Improvement with this compound

Study TypeSubjectTask TypeResults
Animal StudyRhesus MonkeysMorris Water MazeImproved navigation and memory retention
Animal StudyRatsPassive Avoidance TestEnhanced retention performance
Animal StudyRatsSocial Recognition TestImproved recognition ability

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like properties.

Case Study: Forced Swim Test

In a series of experiments using the forced swim test, both this compound and another GABA(B) antagonist, CGP 51176, showed significant antidepressant-like activity in mice. The results suggest that these antagonists may be beneficial in treating depression by modulating GABAergic transmission .

Table 2: Antidepressant Activity of this compound

Model TypeSpeciesDrug AdministrationObserved Effect
Forced Swim TestMiceIntraperitonealReduced immobility time
Olfactory BulbectomyRatsChronic AdministrationIncreased exploratory behavior
Chronic Mild Stress ModelRatsChronic AdministrationEnhanced resilience to stress

Modulation of Neurotransmitter Release

This compound has been shown to influence the release of key neurotransmitters.

Case Study: Somatostatin Release

In vivo studies demonstrated that this compound significantly increased the extracellular levels of somatostatin in the hippocampus. This effect was observed after local application via microdialysis probes, indicating its role in modulating neurotransmitter dynamics .

Table 3: Effects on Neurotransmitter Release

NeurotransmitterBaseline Level (ng/ml)Post-CGP Application Level (ng/ml)Percentage Increase (%)
Somatostatin1.84.5+149
GlutamateNot specifiedIncreasedNot quantified
GABANot specifiedIncreasedNot quantified

Clinical Trials and Human Applications

Recent clinical trials have explored the efficacy of this compound in human subjects with mild cognitive impairment.

Study Overview: Efficacy Trial

A double-blind, placebo-controlled study involving elderly patients (ages 59-85) assessed the cognitive effects of this compound. Participants receiving the drug showed significant improvements in working memory and psychomotor speed compared to placebo .

Table 4: Clinical Trial Outcomes

MeasurePlacebo Group PerformanceThis compound Group Performance
Working Memory ScoreBaselineSignificant Improvement
Psychomotor Speed ScoreBaselineSignificant Improvement
Attention Task PerformanceBaselineSignificant Improvement

Mécanisme D'action

The mechanism of action of Cgp 36742 involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, particularly the GABA_B receptors. This modulation affects neurotransmitter release and synaptic transmission, leading to various physiological effects. The compound enhances the release of glutamate, aspartate, glycine, and somatostatin, and upregulates GABA_B receptors in the brain .

Comparaison Avec Des Composés Similaires

    (3-Aminopropyl)phosphinic acid: Lacks the n-butyl group, resulting in different chemical properties and applications.

    n-Butylphosphinic acid: Lacks the amino group, limiting its reactivity in certain chemical reactions.

    Phosphinic acid derivatives: Various derivatives with different alkyl or aryl groups exhibit unique properties and applications.

Uniqueness: Cgp 36742 is unique due to the presence of both the amino and n-butyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Activité Biologique

CGP 36742, chemically known as 3-amino-propyl-n-butyl-phosphinic acid, is an orally active antagonist of the gamma-aminobutyric acid B (GABAB) receptor. This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and mood disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as a GABAB receptor antagonist. GABAB receptors are G protein-coupled receptors that mediate inhibitory neurotransmission in the central nervous system. By blocking these receptors, this compound facilitates increased release of neurotransmitters such as glutamate (Glu) and gamma-aminobutyric acid (GABA), which are crucial for synaptic plasticity and cognitive functions.

Key Findings:

  • Increased Neurotransmitter Release : Studies indicate that this compound enhances the release of somatostatin, GABA, and Glu in the hippocampus, suggesting a complex interplay between GABAB and somatostatin receptors .
  • Cognitive Enhancement : The compound has been shown to improve cognitive performance in various animal models, including enhanced retention in social recognition tests .

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-documented. Following oral administration, the compound exhibits a maximum concentration (CmaxC_{max}) of approximately 27 μmol/L, with a half-life (t1/2t_{1/2}) of about 3.6 hours . Notably, food intake can reduce its systemic availability by about 30%. The drug is primarily excreted unchanged via renal pathways, indicating that renal function plays a significant role in its clearance.

Biological Activity in Animal Models

Numerous studies have evaluated the biological activity of this compound in rodent models, particularly concerning its antidepressant-like effects.

Table 1: Summary of Biological Activities in Animal Models

Study ReferenceModel UsedDose (mg/kg)Key Findings
Forced Swim Test (Mice)10 & 30Exhibited antidepressant-like effects
Olfactory Bulbectomy (Rats)VariableImproved performance in learned helplessness paradigm
Chronic Mild Stress (Rats)VariableIncreased density of GABAB receptors in hippocampus

Case Studies and Research Findings

  • Antidepressant-Like Activity : In a series of experiments using forced swim tests and chronic mild stress models, this compound demonstrated significant antidepressant-like properties. It effectively countered depressive behaviors induced by stressors, suggesting its potential utility in treating mood disorders .
  • Cognitive Enhancement : Research has shown that this compound can enhance cognitive functions related to memory formation. Its ability to increase neurotransmitter release may facilitate stronger excitatory inputs critical for learning processes .
  • Safety Profile : Clinical trials have indicated that this compound possesses an excellent safety profile with minimal adverse effects reported among participants . This makes it a promising candidate for further development in cognitive enhancement therapies.

Propriétés

IUPAC Name

3-aminopropyl(butyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMDRQRSGKZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154063
Record name (3-aminopropyl)(n-butyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGS742 blocks the late inhibitory postsynaptic potential and the paired-pulse inhibition of population spikes recorded from CA1 pyramidal neurons of the hippocampus of rats in vitro and in vivo. SGS742 significantly enhances the release of glutamate, aspartate, glycine and somatostatin in vivo. Chronic administration of SGS742 causes an up-regulation of GABA(B) receptors in the frontal cortex of rats. Single doses cause a significant enhancement of the mRNA and protein levels of NGF and BDNF in the cortex and hippocampus of rats.
Record name SGS-742
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

123690-78-8
Record name (3-Aminopropyl)(n-butyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123690-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Aminopropyl)(n-butyl)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGS-742
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-aminopropyl)(n-butyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123690-78-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SGS-742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBZ5UC0RME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgp 36742
Reactant of Route 2
Cgp 36742
Reactant of Route 3
Cgp 36742
Reactant of Route 4
Cgp 36742
Reactant of Route 5
Cgp 36742
Reactant of Route 6
Cgp 36742

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.